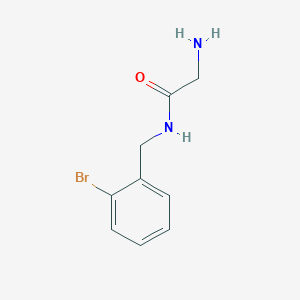

2-Amino-N-(2-bromo-benzyl)-acetamide

説明

2-Amino-N-(2-bromo-benzyl)-acetamide is a brominated acetamide derivative featuring a 2-bromo-benzyl group attached to the nitrogen atom of the acetamide backbone and an amino group at the adjacent carbon.

特性

IUPAC Name |

2-amino-N-[(2-bromophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-4-2-1-3-7(8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYZDVUWMQPVRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-bromo-benzyl)-acetamide typically involves the reaction of 2-bromo-benzylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-bromo-benzylamine and acetic anhydride or acetyl chloride.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-Amino-N-(2-bromo-benzyl)-acetamide.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-N-(2-bromo-benzyl)-acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

化学反応の分析

Types of Reactions

2-Amino-N-(2-bromo-benzyl)-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various alkyl halides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid are used under controlled conditions to achieve selective oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.

科学的研究の応用

Chemical Synthesis Applications

Building Block for Organic Synthesis

2-Amino-N-(2-bromo-benzyl)-acetamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromo substituent allows for various nucleophilic substitution reactions, making it a versatile building block in organic synthesis. The compound can be modified to create derivatives that may exhibit enhanced biological activities or improved pharmacological properties.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that 2-Amino-N-(2-bromo-benzyl)-acetamide exhibits potential antimicrobial and anticancer activities. In vitro studies have shown that compounds with similar structures can inhibit the growth of various pathogens and cancer cell lines. The mechanism typically involves the compound's interaction with specific enzymes or receptors, altering their activity and leading to therapeutic effects .

Drug Development

The compound is being explored for its potential use in drug development, particularly in designing novel therapeutic agents targeting diseases like cancer and infections caused by resistant pathogens. Its ability to interact with biological targets makes it a candidate for further medicinal chemistry optimization .

Industrial Applications

Specialty Chemicals Production

In industrial settings, 2-Amino-N-(2-bromo-benzyl)-acetamide is utilized in the production of specialty chemicals. Its role as an intermediate in various chemical processes allows for the creation of tailored compounds used in pharmaceuticals, agrochemicals, and other industrial applications .

Case Study: Antiparasitic Activity

A study highlighted the antiparasitic potential of compounds structurally related to 2-Amino-N-(2-bromo-benzyl)-acetamide. These compounds were screened against Trypanosoma brucei, showing promising results in inhibiting parasite growth, which could lead to new treatments for diseases like African sleeping sickness .

Case Study: Structure-Activity Relationship (SAR)

Research into the SAR of related benzamide compounds revealed that modifications to the bromo group significantly influenced biological activity. For instance, replacing bromine with other halogens altered the compound's potency against specific cancer cell lines, suggesting that strategic substitutions can enhance therapeutic effects .

作用機序

The mechanism of action of 2-Amino-N-(2-bromo-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Structural Comparison

The table below compares 2-Amino-N-(2-bromo-benzyl)-acetamide with structurally related acetamide derivatives, focusing on substituents and molecular properties:

Key Observations :

- Bromine Positioning : Bromine at the benzyl position (target compound) vs. aryl positions (e.g., ) influences electronic effects and steric bulk.

- Functional Groups : Methoxy (), fluorine (), and methyl () substituents modulate solubility, binding affinity, and metabolic stability.

Key Observations :

- Higher yields (>80%) are achieved for analogs with electron-deficient aromatic systems (e.g., ).

- Purification methods (e.g., column chromatography in ) are critical for isolating brominated acetamides.

Key Observations :

生物活性

2-Amino-N-(2-bromo-benzyl)-acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by various research findings and case studies.

Chemical Structure and Properties

The structure of 2-Amino-N-(2-bromo-benzyl)-acetamide includes an amino group, a bromo-substituted benzyl moiety, and an acetamide functional group. This configuration allows the compound to interact with biological targets effectively. The presence of the bromine atom may enhance its reactivity and biological activity compared to non-halogenated analogs.

1. Antimicrobial Activity

Research indicates that compounds similar to 2-Amino-N-(2-bromo-benzyl)-acetamide exhibit significant antimicrobial properties. For instance, studies have shown that benzyl derivatives can inhibit the growth of various bacteria, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported in the range of 40-50 µg/mL against these pathogens, indicating comparable efficacy to standard antibiotics like ceftriaxone .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 40-50 | E. coli |

| Compound B | 30-40 | S. aureus |

2. Anticancer Activity

The anticancer potential of 2-Amino-N-(2-bromo-benzyl)-acetamide has been evaluated through various assays. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for similar compounds have been reported as low as 20 nM, suggesting potent cytotoxic effects .

Case studies have shown that treatment with 2-Amino-N-(2-bromo-benzyl)-acetamide leads to significant reductions in cell viability, with mechanisms involving cell cycle arrest and induction of reactive oxygen species (ROS) production .

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Apoptosis induction |

| A549 | 25 | Cell cycle arrest |

3. Anticonvulsant Activity

The anticonvulsant properties of related compounds have been explored extensively. Studies indicate that derivatives of N-benzyl acetamides can provide protection against seizures induced by maximal electroshock (MES) in animal models. For example, certain derivatives showed ED50 values comparable to phenobarbital, a standard anticonvulsant medication .

The biological activity of 2-Amino-N-(2-bromo-benzyl)-acetamide is believed to stem from its ability to bind to specific enzymes or receptors within biological systems. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects such as inhibition of tumor growth or bacterial proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。